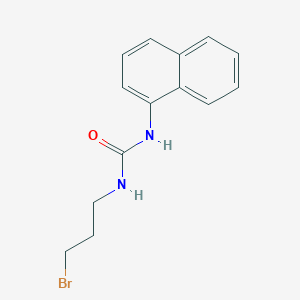
1-(3-Bromopropyl)-3-(1-naphthyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromopropyl)-3-(1-naphthyl)urea, also known as BPU, is a synthetic chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPU belongs to the family of urea derivatives and is commonly used as a research tool to investigate the mechanisms of various biological processes.
Wirkmechanismus
The mechanism of action of 1-(3-Bromopropyl)-3-(1-naphthyl)urea involves its interaction with the active site of PKC. 1-(3-Bromopropyl)-3-(1-naphthyl)urea binds to the catalytic domain of PKC and inhibits its activity by preventing the transfer of phosphate groups to downstream substrates. This inhibition leads to the suppression of various cellular processes that are regulated by PKC.
Biochemische Und Physiologische Effekte
1-(3-Bromopropyl)-3-(1-naphthyl)urea has been shown to have various biochemical and physiological effects on cells and tissues. It has been demonstrated to induce apoptosis in cancer cells by inhibiting the activity of PKC. 1-(3-Bromopropyl)-3-(1-naphthyl)urea has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and melanoma. Additionally, 1-(3-Bromopropyl)-3-(1-naphthyl)urea has been shown to have anti-inflammatory effects by inhibiting the activity of various inflammatory mediators such as cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB).
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-Bromopropyl)-3-(1-naphthyl)urea has several advantages as a research tool. It is a potent and selective inhibitor of PKC, making it a valuable tool for studying the role of PKC in various biological processes. 1-(3-Bromopropyl)-3-(1-naphthyl)urea is also stable and can be stored for extended periods, making it a convenient tool for long-term experiments. However, 1-(3-Bromopropyl)-3-(1-naphthyl)urea has some limitations as well. It is a toxic compound and requires careful handling and disposal. Additionally, its inhibitory effect on PKC can be non-specific, leading to off-target effects.
Zukünftige Richtungen
There are several future directions for the research on 1-(3-Bromopropyl)-3-(1-naphthyl)urea. One of the potential applications of 1-(3-Bromopropyl)-3-(1-naphthyl)urea is in the treatment of cancer. Its ability to induce apoptosis in cancer cells and inhibit their growth makes it a promising candidate for further development as an anti-cancer drug. Additionally, the anti-inflammatory effects of 1-(3-Bromopropyl)-3-(1-naphthyl)urea make it a potential candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Further research is needed to explore these potential applications of 1-(3-Bromopropyl)-3-(1-naphthyl)urea and to address its limitations as a research tool.
Synthesemethoden
The synthesis of 1-(3-Bromopropyl)-3-(1-naphthyl)urea involves the reaction of 1-naphthylamine with 3-bromopropionyl chloride in the presence of a base such as triethylamine. The reaction takes place in a solvent such as dichloromethane or chloroform, and the product is obtained by filtration and recrystallization. The purity of the synthesized 1-(3-Bromopropyl)-3-(1-naphthyl)urea can be determined by various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
1-(3-Bromopropyl)-3-(1-naphthyl)urea has been extensively used as a research tool to investigate the mechanisms of various biological processes. One of the primary applications of 1-(3-Bromopropyl)-3-(1-naphthyl)urea is in the study of protein kinase C (PKC) signaling pathways. PKC is a family of enzymes that play a crucial role in cellular signaling and regulation. 1-(3-Bromopropyl)-3-(1-naphthyl)urea has been shown to inhibit the activity of PKC, making it a valuable tool for studying the role of PKC in various biological processes such as cell proliferation, differentiation, and apoptosis.
Eigenschaften
CAS-Nummer |
102434-38-8 |
|---|---|
Produktname |
1-(3-Bromopropyl)-3-(1-naphthyl)urea |
Molekularformel |
C14H15BrN2O |
Molekulargewicht |
307.19 g/mol |
IUPAC-Name |
1-(3-bromopropyl)-3-naphthalen-1-ylurea |
InChI |
InChI=1S/C14H15BrN2O/c15-9-4-10-16-14(18)17-13-8-3-6-11-5-1-2-7-12(11)13/h1-3,5-8H,4,9-10H2,(H2,16,17,18) |
InChI-Schlüssel |
GHYDOJRPDHMLLI-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)NCCCBr |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)NCCCBr |
Andere CAS-Nummern |
102434-38-8 |
Synonyme |
1-(3-Bromopropyl)-3-(1-naphthyl)urea |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



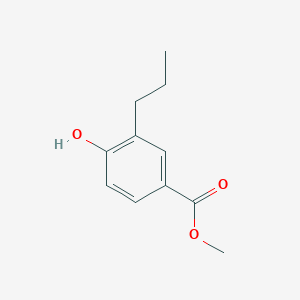

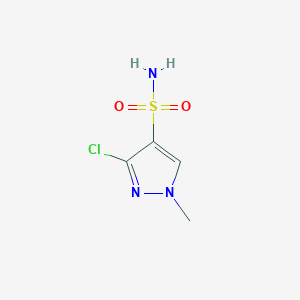
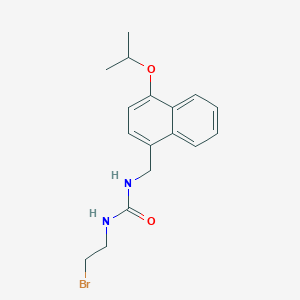
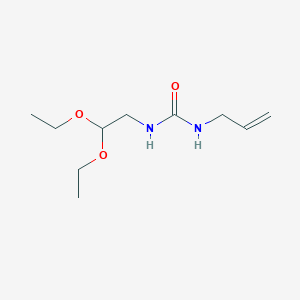
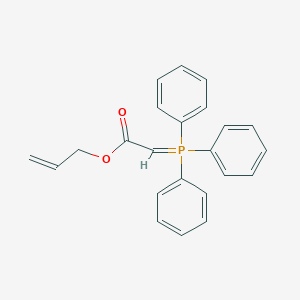
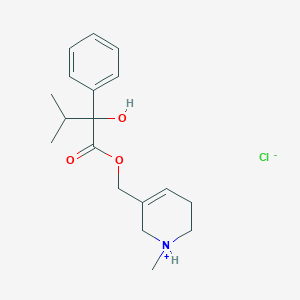

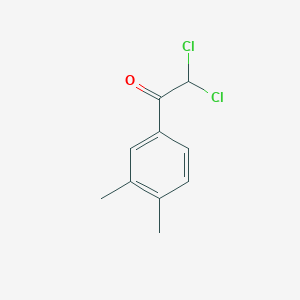
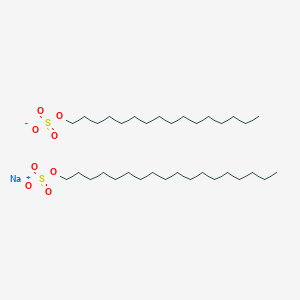
![Thiazolo[5,4-d]pyrimidine, 5-(benzylamino)-](/img/structure/B10702.png)
![5,10,15,20-Tetrakis{4-[(prop-2-en-1-yl)oxy]phenyl}porphyrin](/img/structure/B10703.png)
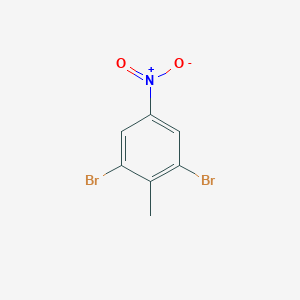
![(6R,9Ar)-1-oxo-2,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-6-carbonitrile](/img/structure/B10711.png)